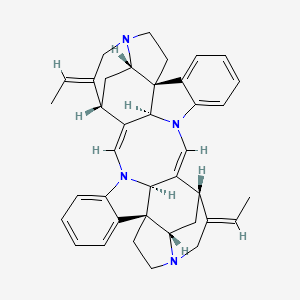

Bisnordihydrotoxyferine

Description

Bisnordihydrotoxyferine is a lesser-studied organic compound hypothesized to belong to the diphenylamine analog family, based on structural nomenclature and its relationship to derivatives like tofenamic acid and thyroid hormones (e.g., thyroxine) . Such analogs are often explored for biological activity, including anti-inflammatory or hormonal effects, though specific applications for this compound remain speculative without further data.

Properties

Molecular Formula |

C38H40N4 |

|---|---|

Molecular Weight |

552.7 g/mol |

IUPAC Name |

(1R,9Z,11S,13S,17R,25Z,27S,28E,33S,35S,36S,38E)-28,38-di(ethylidene)-8,14,24,30-tetrazaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaene |

InChI |

InChI=1S/C38H40N4/c1-3-23-19-39-15-13-37-29-9-5-8-12-32(29)42-22-28-26-18-34-38(14-16-40(34)20-24(26)4-2)30-10-6-7-11-31(30)41(36(28)38)21-27(35(37)42)25(23)17-33(37)39/h3-12,21-22,25-26,33-36H,13-20H2,1-2H3/b23-3-,24-4-,27-21-,28-22-/t25-,26-,33-,34-,35-,36-,37+,38+/m0/s1 |

InChI Key |

XISKMNBBUQQBBE-SWFQZPKUSA-N |

Isomeric SMILES |

C/C=C/1\[C@H]2/C/3=C/N4C5=CC=CC=C5[C@@]67[C@@H]4/C(=C\N8[C@@H]3[C@]9(C3=CC=CC=C83)[C@H](C2)N(C1)CC9)/[C@@H]1/C(=C\C)/CN([C@H]6C1)CC7 |

Canonical SMILES |

CC=C1CN2CCC34C2CC1C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CCN1CC9=CC)C1=CC=CC=C16 |

Synonyms |

bisnordihydrotoxiferine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Bisnordihydrotoxyferine likely shares a diphenylamine core (two benzene rings linked by an amine group) with compounds like tofenamic acid (a nonsteroidal anti-inflammatory drug) and thyroxine (a thyroid hormone) . Key differences arise in substituents and saturation:

- Tofenamic acid : Contains a methyl-substituted phenyl ring and a carboxylic acid group.

- Thyroxine : Features iodine atoms and an alanine side chain.

- This compound: Hypothesized to lack iodine or carboxylate groups, instead incorporating hydrogenated regions and reduced alkyl chains ("bisnor" and "dihydro" prefixes).

Table 1: Structural Comparison of Diphenylamine Analogs

*Hypothesized based on nomenclature and analog trends.

Spectroscopic Characterization

While this compound’s spectral data are unavailable, methods for analogous compounds provide a framework for comparison. For example:

Table 2: Hypothetical NMR Data Comparison

*Inferred from structural analogs and Pretsch et al.’s spectral guidelines .

Pharmacological and Functional Differences

- Tofenamic acid : Acts as a cyclooxygenase (COX) inhibitor, reducing prostaglandin synthesis .

- Thyroxine : Regulates metabolism via binding thyroid receptors .

- This compound: Potential activity could diverge due to structural modifications. For instance, hydrogenation might reduce aromaticity, altering receptor binding compared to thyroxine, while reduced alkyl chains could affect lipophilicity and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.